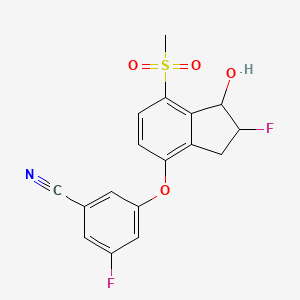

HIF-2alpha-IN-2

Description

Overview of Cellular Hypoxia Response and HIF System

Cells and tissues require a consistent supply of oxygen to function and survive. nih.gov When oxygen levels become scarce, a condition known as hypoxia, cells activate a complex and highly regulated adaptive response to restore oxygen homeostasis. nih.govjci.org This response is primarily orchestrated by a family of master transcription factors called Hypoxia-Inducible Factors (HIFs). nih.govjci.orgwikipedia.org The HIF system is a rapid and effective detection mechanism that allows cells to sense and respond to insufficient oxygen concentrations. mdpi.com

Under normal oxygen conditions (normoxia), the alpha subunits of HIFs (HIF-α) are targeted for degradation. nih.gov Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on the HIF-α subunit. jci.org This hydroxylation allows the von Hippel-Lindau (pVHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. arcusbio.comaacrjournals.org

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. wikipedia.org This prevents the hydroxylation of HIF-α, allowing it to stabilize, accumulate in the nucleus, and form a heterodimer with the constitutively expressed HIF-β subunit (also known as ARNT). wikipedia.orgarcusbio.com This stable HIF-α/HIF-β complex then binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes. wikipedia.orgjci.org The activation of these genes initiates a broad range of cellular adaptations, including a shift in metabolism, angiogenesis (the formation of new blood vessels), and erythropoiesis (the production of red blood cells), all aimed at improving oxygen supply and promoting survival in the low-oxygen environment. mdpi.comnih.gov

Distinct Roles of HIF-1α and HIF-2α Isoforms in Physiological Adaptation and Pathological Conditions

The two main oxygen-regulated HIF-α isoforms, HIF-1α and HIF-2α, are highly homologous proteins that share a similar structure and mechanism of regulation. nih.govmolbiolcell.org Both isoforms are critical for development and play non-redundant roles in the body. nih.govmdpi.com Despite their similarities, there is increasing evidence that they have distinct, and sometimes opposing, functions in both physiological adaptation and various pathological conditions. mdpi.comdovepress.com

The expression patterns of the two isoforms differ. HIF-1α is found in most adult mammalian tissues, whereas HIF-2α expression is more restricted, primarily occurring in endothelial cells, hepatocytes, intestinal epithelial cells, and other specific cell types. mdpi.com

A key distinction lies in their response to the duration of hypoxia. HIF-1α is rapidly stabilized under acute (short-term) hypoxia and is the primary driver of the initial adaptive response, including the metabolic shift towards glycolysis. mdpi.comresearchgate.net In contrast, HIF-2α accumulates more gradually and is associated with the response to chronic (prolonged) hypoxia, regulating genes important for long-term adaptations like vascular remodeling and maturation. mdpi.comresearchgate.net

Their roles in disease, particularly cancer, can also be divergent. In some cancers, like clear cell renal cell carcinoma (ccRCC), HIF-2α is considered the primary oncogenic driver, while HIF-1α may even have tumor-suppressive functions. aacrjournals.org This is often due to mutations in the VHL gene, which lead to the constitutive stabilization of HIF-α subunits, particularly HIF-2α. mdpi.comtargetedonc.com In other contexts, such as breast cancer, both HIF-1α and HIF-2α can contribute to tumor progression by stimulating cell motility. jci.org

The table below summarizes some of the key differences between the HIF-1α and HIF-2α isoforms.

| Feature | HIF-1α | HIF-2α |

| Primary Response | Acute hypoxia mdpi.comresearchgate.net | Chronic hypoxia mdpi.comresearchgate.net |

| Key Functions | Glycolysis, initial angiogenesis mdpi.com | Vascular remodeling, erythropoiesis, cell proliferation nih.govmdpi.com |

| Tissue Expression | Ubiquitous mdpi.com | Restricted (e.g., endothelial cells, hepatocytes) mdpi.com |

| Role in ccRCC | Often suppressed or deleted aacrjournals.org | Key oncogenic driver aacrjournals.org |

| Other Names | - | EPAS1, HLF, HRF, MOP2 nih.gov |

Significance of HIF-2α as a Transcriptional Regulator in Hypoxia

HIF-2α, also known as Endothelial PAS domain-containing protein 1 (EPAS1), is a crucial transcriptional regulator that orchestrates the cellular response to sustained periods of low oxygen. nih.gov Under hypoxic conditions, HIF-2α accumulates and dimerizes with HIF-1β, forming an active transcription complex that binds to HREs and drives the expression of a specific set of target genes. arcusbio.comontosight.ai

The transcriptional targets of HIF-2α are involved in a variety of biological processes critical for adaptation to hypoxia. These include:

Angiogenesis: HIF-2α promotes the formation of new blood vessels by upregulating the expression of vascular endothelial growth factor (VEGF). mybiosource.com

Erythropoiesis: It is the primary factor responsible for increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells. dovepress.com

Cell Proliferation and Survival: HIF-2α can promote cell cycle progression by influencing the activity of proteins like c-Myc. nih.gov

Metabolism: While HIF-1α is the dominant regulator of glycolysis, HIF-2α also influences metabolic pathways. mdpi.com

Iron Homeostasis: HIF-2α regulates genes involved in iron metabolism, such as transferrin. nih.gov

The significance of HIF-2α as a transcriptional regulator is particularly evident in certain pathological conditions. For instance, in VHL-deficient clear cell renal cell carcinoma, the constant stabilization of HIF-2α leads to the overexpression of its target genes, which drives tumor growth, vascularization, and metastasis. aacrjournals.orgmdpi.com

Emergence of HIF-2α as a Pre-clinical Therapeutic Target

The central role of HIF-2α in driving the progression of certain cancers, most notably clear cell renal cell carcinoma, has made it a highly attractive target for therapeutic intervention. targetedonc.compatsnap.com The discovery that the inactivation of the VHL gene, a hallmark of ccRCC, leads to the constitutive activation of HIF-2α provided a strong rationale for developing inhibitors of this transcription factor. aacrjournals.orgmdpi.com

Preclinical studies have validated HIF-2α as a key oncogenic driver in ccRCC. aacrjournals.org Genetic knockdown of HIF-2α in pVHL-defective ccRCC xenograft models was shown to inhibit tumor formation. aacrjournals.org This has spurred the development of small-molecule inhibitors that specifically target HIF-2α. These inhibitors typically work by binding to a pocket within the PAS-B domain of HIF-2α, which allosterically prevents its dimerization with HIF-1β. aacrjournals.orgarcusbio.com This disruption of the HIF-2α/HIF-1β heterodimer blocks the transcription of HIF-2α-dependent genes. arcusbio.comaacrjournals.org

The development of potent and selective HIF-2α antagonists has shown promising results in preclinical models, causing significant tumor regression in ccRCC xenografts. aacrjournals.org This success has paved the way for clinical trials and the eventual approval of the first HIF-2α inhibitor, belzutifan (B610325), for the treatment of VHL-associated RCC and other tumors. targetedonc.commdpi.com The ongoing research into novel HIF-2α inhibitors, like HIF-2alpha-IN-2, continues to underscore the therapeutic potential of targeting this critical pathway in cancer and other diseases. mdpi.compatsnap.com

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHLUQQEKIJSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Regulation of Hif 2α

Structural Architecture of HIF-2α Protein

HIF-2α, also known as endothelial PAS domain protein 1 (EPAS1), is a member of the basic helix-loop-helix (bHLH)/Per-ARNT-Sim (PAS) family of transcription factors. nih.govpnas.org It functions as a heterodimer, composed of the oxygen-sensitive α-subunit and a constitutively expressed β-subunit (ARNT). arcusbio.commolbiolcell.org The structure of HIF-2α is characterized by several conserved functional domains that are essential for its dimerization, DNA binding, and transcriptional activity. mdpi.comresearchgate.net HIF-1α and HIF-2α share 48% amino acid sequence identity, with higher homology in their bHLH and PAS domains. mdpi.com

Basic Helix-Loop-Helix (bHLH) Domain

Located at the N-terminus, the bHLH domain is a fundamental feature of the HIF protein family. pnas.orgmdpi.com This domain facilitates the dimerization of HIF-2α with its partner, ARNT. molbiolcell.org The basic region of the domain is directly involved in binding to specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter regions of target genes. pnas.orgmolbiolcell.org The helix-loop-helix portion is crucial for the formation of the stable heterodimeric complex. mdpi.com

Per-ARNT-Sim (PAS) Domains (PAS-A, PAS-B)

HIF-2α contains two tandem PAS domains, PAS-A and PAS-B, which are critical for protein-protein interactions. mdpi.comjci.org These domains are essential for the heterodimerization with ARNT. pnas.org The PAS-B domain of HIF-2α contains a notable internal cavity that is not present in other HIFs. pnas.orgnih.gov This cavity can be targeted by small molecule inhibitors to disrupt the HIF-2α/ARNT heterodimerization, thereby inhibiting its transcriptional activity. pnas.orgacs.org The HIF-α and ARNT PAS-B domains interact via their central β-sheets. pnas.org

| Domain | Primary Function | Key Characteristics |

|---|---|---|

| bHLH | Dimerization with ARNT and DNA binding. molbiolcell.orgmdpi.com | Contains a basic region for DNA interaction and a helix-loop-helix motif for dimerization. mdpi.com |

| PAS-A | Contributes to heterodimerization with ARNT. pnas.org | Essential for the formation of the HIF-2α/ARNT complex. researchgate.net |

| PAS-B | Major site for heterodimerization and ligand binding. pnas.orgpnas.org | Possesses a large internal cavity that can be targeted by inhibitors. pnas.orgnih.gov |

| ODD | Mediates oxygen-dependent degradation. mdpi.comresearchgate.net | Contains proline residues that are hydroxylated under normoxia. mdpi.comnih.gov |

| N-TAD | Transcriptional activation and confers target gene specificity. mdpi.comnih.gov | Overlaps with the ODD and is crucial for stabilizing the protein. molbiolcell.orgmdpi.com |

| C-TAD | Transcriptional activation by recruiting coactivators. mdpi.comresearchgate.net | Interacts with coactivators like CBP/p300. mdpi.comresearchgate.net |

Oxygen-Dependent Degradation (ODD) Domain

The ODD domain is a critical region that controls the stability of the HIF-2α protein in an oxygen-dependent manner. mdpi.comresearchgate.net Under normoxic conditions, specific proline residues within this domain (Pro405 and Pro531 in human HIF-2α) are hydroxylated by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. mdpi.comnih.gov This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. mdpi.comdovepress.com The subsequent ubiquitination of HIF-2α targets it for rapid degradation by the proteasome. arcusbio.com

N-terminal and C-terminal Transactivation Domains (N-TAD, C-TAD)

HIF-2α possesses two distinct transactivation domains, the N-TAD and the C-TAD, which are both required for maximal transcriptional activity. mdpi.comresearchgate.net The N-TAD overlaps with the ODD and is not only involved in transcriptional activation but also contributes to the stability of the HIF-2α protein. molbiolcell.orgmdpi.com Importantly, the N-TAD has been shown to be a key determinant of target gene specificity for HIF-2α. nih.gov

The C-TAD, located at the C-terminus, functions by recruiting transcriptional co-activators such as CREB-binding protein (CBP) and p300. mdpi.comresearchgate.net The activity of the C-TAD is also regulated by oxygen availability through the action of an asparaginyl hydroxylase called Factor Inhibiting HIF (FIH). nih.gov FIH hydroxylates an asparagine residue (Asn847) within the C-TAD, which prevents its interaction with CBP/p300, thereby inhibiting transcriptional activity. mdpi.comfrontiersin.org

Post-Translational Regulation of HIF-2α Stability under Normoxia

The stability of the HIF-2α protein is tightly controlled by a series of post-translational modifications, primarily driven by the cellular oxygen concentration. nih.gov In the presence of ample oxygen (normoxia), HIF-2α is rapidly degraded, ensuring its activity is suppressed.

Role of Prolyl Hydroxylase Domain (PHD) Enzymes (PHD1, PHD2, PHD3)

The PHD enzymes (PHD1, PHD2, and PHD3) are the primary oxygen sensors that initiate the degradation of HIF-2α under normoxic conditions. mdpi.comjci.org These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and utilize molecular oxygen as a co-substrate to hydroxylate specific proline residues within the ODD of HIF-2α. nih.govresearchgate.net

While all three PHD isoforms can hydroxylate HIF-α subunits, they exhibit some level of tissue-specific expression and isoform preference. mdpi.com PHD2 is considered the most critical oxygen sensor for controlling HIF-1α stability in vivo, while PHD3 shows a greater affinity for HIF-2α compared to HIF-1α. mdpi.comdovepress.com The hydroxylation of Pro405 and Pro531 on HIF-2α by PHDs is the crucial step that marks the protein for recognition by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. dovepress.comnih.gov This regulatory mechanism ensures that HIF-2α levels remain low when oxygen is not limited.

| Enzyme | Function | Mechanism of Action |

|---|---|---|

| PHD1, PHD2, PHD3 | Oxygen-dependent prolyl hydroxylation of HIF-2α. mdpi.comjci.org | Hydroxylate Pro405 and Pro531 within the ODD, using O₂ as a co-substrate. mdpi.comdovepress.com |

| VHL E3 Ligase Complex | Recognition and ubiquitination of hydroxylated HIF-2α. mdpi.comnih.gov | Binds to the hydroxylated proline residues, leading to polyubiquitination. dovepress.comnih.gov |

| Proteasome | Degradation of ubiquitinated HIF-2α. arcusbio.com | Recognizes the polyubiquitin (B1169507) chain and degrades the HIF-2α protein. |

Mechanism of Proline Hydroxylation in HIF-2α

The stability of the Hypoxia-Inducible Factor 2-alpha (HIF-2α) subunit is primarily controlled by post-translational modification, specifically the hydroxylation of proline residues within its oxygen-dependent degradation domain (ODD). novusbio.comhaaselab.org This enzymatic reaction is catalyzed by a family of enzymes known as prolyl hydroxylase domain (PHD) proteins, with PHD1, PHD2, and PHD3 being the key players. novusbio.commdpi.com In humans, PHD2 is typically the most prevalent and crucial for this regulatory process in most cells. mdpi.comreactome.org

The hydroxylation reaction is a critical cellular oxygen-sensing mechanism. The PHD enzymes require molecular oxygen (O₂), iron (Fe²⁺), and 2-oxoglutarate (2-OG) as essential substrates and cofactors to function. mdpi.comnih.gov In the presence of sufficient oxygen (normoxia), PHDs hydroxylate two specific proline residues in HIF-2α, located at positions P405 and P531. mdpi.comnih.gov This modification involves the incorporation of an oxygen atom into the proline residue, forming hydroxyproline. pnas.org This event marks the HIF-2α subunit for recognition by the next component in the degradation pathway. haaselab.org

Von Hippel-Lindau (VHL) Protein-Mediated Ubiquitination and Proteasomal Degradation

Once the proline residues on HIF-2α are hydroxylated, the protein is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein (pVHL). nih.govoup.com pVHL functions as the substrate recognition component of a larger E3 ubiquitin ligase complex, which also includes elongins B and C, cullin-2, and RING-box protein 1 (Rbx1). nih.govuzh.ch

The binding of pVHL to the hydroxylated proline sites on HIF-2α initiates the process of polyubiquitination. uzh.chfrontiersin.org In this process, multiple ubiquitin molecules are covalently attached to the HIF-2α subunit, creating a chain that acts as a signal for degradation. novusbio.comuzh.ch The protein, now tagged with ubiquitin, is targeted to the 26S proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the rapid destruction of HIF-2α. novusbio.comfrontiersin.org This entire process ensures that under normal oxygen conditions, HIF-2α levels remain low, with a half-life of less than five minutes. novusbio.com

HIF-2α Stabilization in Hypoxia and Pseudohypoxia

The accumulation of HIF-2α is a hallmark of cellular response to low oxygen (hypoxia) and certain genetic conditions that mimic a hypoxic state (pseudohypoxia).

Inhibition of Prolyl Hydroxylation in Low Oxygen Conditions

In hypoxic conditions, the availability of molecular oxygen is limited. Since oxygen is a critical substrate for the PHD enzymes, their activity is inhibited when oxygen levels drop. novusbio.comoup.com Without active PHDs, the proline residues (P405 and P531) on the HIF-2α subunit are not hydroxylated. nih.gov This lack of hydroxylation prevents the VHL E3 ubiquitin ligase complex from recognizing and binding to HIF-2α. nih.gov Consequently, HIF-2α is not ubiquitinated and evades proteasomal degradation. novusbio.comnih.gov The stabilized HIF-2α protein can then accumulate within the cell, ready to perform its transcriptional functions. novusbio.com Studies show that HIF-2α stabilization is sustained during chronic or prolonged hypoxia, sometimes for over 48 hours, and can occur at moderate hypoxia levels (2-5% O₂). mdpi.commdpi.com

Constitutive HIF-2α Activation in VHL-Deficient Contexts

In certain pathological conditions, such as von Hippel-Lindau (VHL) disease and the majority of sporadic clear cell renal cell carcinomas (ccRCC), the VHL gene is mutated or inactivated. nih.govfrontiersin.org The loss of a functional pVHL protein disrupts the E3 ubiquitin ligase complex's ability to target HIF-α subunits for degradation. nih.govaacrjournals.org

This deficiency leads to a state of "pseudohypoxia," where HIF-2α becomes constitutively stabilized and active, even under normal oxygen levels (normoxia). nih.govfrontiersin.org In the absence of functional pVHL, HIF-2α, even if hydroxylated, cannot be effectively ubiquitinated and degraded. nih.gov This results in its continuous accumulation and the subsequent activation of its target genes, which play a significant role in the development and progression of these tumors. nih.govfrontiersin.org In VHL-deficient cells, both HIF-1α and HIF-2α proteins are constitutively expressed. researchgate.net

HIF-2α Heterodimerization and Nuclear Translocation

The functional activation of HIF-2α requires it to partner with another protein and move into the cell's nucleus to access DNA.

Interaction with Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT/HIF-1β)

Once stabilized, HIF-2α translocates from the cytoplasm to the nucleus. novusbio.comnih.gov Inside the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. nih.govnih.gov Unlike the HIF-α subunits, ARNT is constitutively expressed and stable, regardless of oxygen concentration. mdpi.combiorxiv.org

The HIF-2α and ARNT proteins are part of the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors. nih.govnih.gov The bHLH and PAS domains are crucial for the dimerization of the two subunits. mdpi.com This HIF-2α/ARNT heterodimer is the transcriptionally active complex. nih.govbiorxiv.org It binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter and enhancer regions of target genes, recruiting coactivators like p300/CBP to initiate transcription. nih.govbiorxiv.orgaacrjournals.org Small molecule inhibitors, such as PT2385 and belzutifan (B610325), have been developed to bind to a pocket in the PAS-B domain of HIF-2α, which allosterically disrupts its heterodimerization with ARNT, thereby blocking its transcriptional activity. nih.govaacrjournals.orgahajournals.orgresearchgate.net

Data Tables

Table 1: Key Proteins in HIF-2α Regulation

| Protein Name | Gene Name | Function | Role in HIF-2α Pathway |

| Hypoxia-Inducible Factor 2-alpha | EPAS1 | Oxygen-sensitive transcription factor subunit | The main regulated component; activates gene transcription under hypoxia. nih.gov |

| Prolyl Hydroxylase Domain 2 | EGLN1 | Oxygen-sensing enzyme | Hydroxylates proline residues on HIF-2α in the presence of oxygen, marking it for degradation. mdpi.comreactome.org |

| von Hippel-Lindau Protein | VHL | E3 ubiquitin ligase substrate recognition subunit | Binds to hydroxylated HIF-2α, leading to its ubiquitination and degradation. nih.govuzh.ch |

| Aryl Hydrocarbon Receptor Nuclear Translocator | ARNT | Constitutively expressed transcription factor subunit | Dimerizes with stabilized HIF-2α in the nucleus to form the active transcription complex. nih.govnih.gov |

Table 2: Summary of HIF-2α Regulatory States

| Condition | Oxygen Level | PHD Enzyme Activity | HIF-2α Proline Hydroxylation | VHL Binding | HIF-2α State |

| Normoxia | High | Active | Yes | Yes | Degraded |

| Hypoxia | Low | Inhibited | No | No | Stabilized & Active |

| VHL-Deficiency | Any | Active | Yes | No | Stabilized & Active |

Formation of the Active Transcription Complex

The formation of a functionally active HIF-2 transcription complex is a multi-step process contingent on cellular oxygen status. Under normal oxygen levels (normoxia), the HIF-2α subunit is kept at bay, rapidly marked for degradation. ontosight.aimdpi.com However, in hypoxic environments, the degradation machinery is inhibited, allowing HIF-2α to accumulate. ontosight.aimdpi.com

The stabilized HIF-2α protein then translocates from the cytoplasm into the nucleus. rndsystems.com There, it seeks out its binding partner, the constitutively expressed and stable HIF-1β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). novusbio.comrndsystems.com The two subunits join to form a heterodimer, a process mediated by their respective basic helix-loop-helix (bHLH) and Per-ARNT-Sim (PAS) domains. rndsystems.com This heterodimerization is the pivotal event that creates the active HIF-2 transcription complex. novusbio.com Once formed, this complex is capable of binding to specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter regions of target genes, thereby initiating transcription. mdpi.comnih.gov

The critical nature of the HIF-2α/HIF-1β dimerization has made it a prime target for therapeutic intervention. A class of small-molecule inhibitors has been developed that functions by allosterically binding to a large internal pocket within the PAS-B domain of HIF-2α. arcusbio.com This binding induces a conformational change in the HIF-2α protein that physically blocks its ability to dimerize with HIF-1β. researchgate.netmedchemexpress.com By preventing the formation of the active transcription complex, these inhibitors effectively shut down the entire downstream hypoxic signaling pathway. HIF-2alpha-IN-2 is an example of such a compound, which inhibits HIF-2α with a reported IC50 of 16 nM. nih.gov Other notable inhibitors that operate via this mechanism include Belzutifan (PT2977) and PT2385. medchemexpress.comnih.gov

| Component | Role in Active Complex Formation |

| HIF-2α | The oxygen-sensitive subunit that stabilizes under hypoxia. |

| HIF-1β (ARNT) | The constitutively expressed subunit that dimerizes with HIF-2α in the nucleus. |

| bHLH/PAS Domains | Structural domains on both subunits essential for heterodimerization. rndsystems.com |

| HREs | DNA sequences in target gene promoters where the active HIF-2 complex binds. nih.gov |

| HIF-2α Inhibitors | Small molecules that bind the HIF-2α PAS-B pocket, preventing dimerization with HIF-1β. arcusbio.com |

Regulation of HIF-2α Transcriptional Activity

Once the HIF-2α/HIF-1β complex is formed and bound to DNA, its ability to activate gene expression is not absolute. The transcriptional activity is further modulated by a sophisticated layer of regulation involving post-translational modifications and the recruitment of transcriptional coactivators. nih.gov This regulation allows for a fine-tuned response that is dependent on the degree and duration of hypoxia. Two key interconnected events in this process are the hydroxylation of a specific asparagine residue by the enzyme Factor-Inhibiting HIF (FIH-1) and the subsequent interaction with coactivators such as CBP/p300. onclive.comaacrjournals.org

Role of Factor-Inhibiting HIF (FIH-1) Asparagine Hydroxylation

Factor-Inhibiting HIF (FIH-1) is an asparaginyl hydroxylase that acts as another oxygen sensor, distinct from the prolyl hydroxylases that regulate HIF-2α stability. cambridge.org FIH-1 targets a specific, highly conserved asparagine residue (Asn847) located within the C-terminal transactivation domain (C-TAD) of the HIF-2α subunit. onclive.comrndsystems.com

In the presence of sufficient oxygen, FIH-1 catalyzes the hydroxylation of this asparagine residue. rndsystems.comcambridge.org This enzymatic reaction, like that of the prolyl hydroxylases, requires molecular oxygen as a substrate. cambridge.org The hydroxylation of Asn847 serves as a crucial molecular switch. It does not cause the degradation of HIF-2α but instead acts as a direct brake on its transcriptional power by blocking the binding of essential coactivators. onclive.comcambridge.org FIH-1 has a lower oxygen affinity than the prolyl hydroxylases, meaning it can remain active at lower oxygen levels, providing a mechanism to restrain HIF-2α transcriptional activity even as the protein begins to stabilize. cambridge.org

Interaction with Coactivators (e.g., CBP/p300)

The ultimate goal of the HIF-2α complex is to recruit the cell's transcriptional machinery to its target genes. This is largely accomplished through the recruitment of large protein coactivators, principally the highly related CREB-binding protein (CBP) and p300. nih.govaacrjournals.org These coactivators link the HIF-2 complex to the general transcription apparatus and can modify chromatin structure to facilitate gene expression.

The interaction between HIF-2α and CBP/p300 occurs at the C-TAD of HIF-2α, the same domain regulated by FIH-1. onclive.comaacrjournals.org The FIH-1-mediated hydroxylation of Asn847 sterically hinders or blocks the binding of the CH1 domain of CBP/p300 to the HIF-2α C-TAD. onclive.comaacrjournals.org Consequently, under normoxic conditions, even if some HIF-2α were to form a complex with HIF-1β, its transcriptional activity is potently suppressed. rndsystems.com

Conversely, under hypoxic conditions when the activity of FIH-1 is inhibited due to the lack of its oxygen substrate, the asparagine residue remains unhydroxylated. cambridge.org This unmodified state allows the C-TAD to successfully recruit CBP/p300. nih.govaacrjournals.org The binding of these coactivators greatly enhances the transcriptional output, leading to a robust expression of HIF-2α target genes to promote cellular adaptation to hypoxia. nih.gov

| Regulatory Factor | Target Residue | Condition for Activity | Consequence of Activity |

| FIH-1 | Asparagine 847 (Asn847) in HIF-2α C-TAD | Normoxia (Oxygen present) | Hydroxylation of Asn847. rndsystems.com |

| CBP/p300 | HIF-2α C-TAD | Hypoxia (Asn847 is not hydroxylated) | Binds to HIF-2α, enhances transcription. nih.govaacrjournals.org |

Mechanism of Action of Hif 2α Inhibitors Focus on Hif 2α in 2 Class

Allosteric Inhibition via PAS-B Domain Binding

The mechanism of HIF-2α-IN-2 and similar inhibitors is centered on their ability to bind to a specific domain within the HIF-2α protein known as the Per-ARNT-Sim (PAS) B domain. nih.govresearchgate.net This domain contains a large, pre-formed internal cavity that is not present in the highly homologous HIF-1α, providing a basis for selective targeting. researchgate.netnih.govpnas.org This cavity, which is approximately 290 ų and normally occupied by water molecules, serves as a unique binding site for small-molecule ligands. pnas.orgplos.orgnih.gov

By occupying this internal cavity within the HIF-2α PAS-B domain, these inhibitors act allosterically. nih.govresearchgate.net This means they modulate the protein's function by binding to a site distinct from the primary functional sites, such as the dimerization interface. The binding of the inhibitor within this pocket induces structural changes that are transmitted through the protein, ultimately impairing its ability to form a functional transcriptional complex. nih.govbiorxiv.org

By preventing the stable heterodimerization of HIF-2α and HIF-1β, the inhibitors effectively block the formation of the active HIF-2 transcriptional complex. researchgate.net In its active state, the HIF-2α/HIF-1β heterodimer translocates to the nucleus, binds to specific DNA sequences known as hypoxia response elements (HREs) in the promoter regions of target genes, and recruits co-activators to initiate transcription. onclive.compnas.orgbiorxiv.org

The disruption of heterodimerization by HIF-2α-IN-2 class inhibitors means that this entire downstream cascade is halted. arcusbio.com The unstable complex cannot efficiently bind to HREs, and therefore, the transcription of HIF-2α target genes is suppressed. nih.gov This leads to a reduction in the expression of proteins involved in critical tumorigenic processes like angiogenesis and cell proliferation. onclive.com

Disruption of HIF-2α/HIF-1β Heterodimerization

Conformational Changes Induced by HIF-2α-IN-2 Binding

The binding of a HIF-2α-IN-2 class inhibitor into the PAS-B cavity is not a passive event; it actively induces significant conformational changes within the HIF-2α protein. nih.govresearchgate.net These changes are the basis of the allosteric inhibition. Using techniques like NMR spectroscopy and X-ray crystallography, researchers have mapped these structural perturbations. nih.govresearchgate.netresearchgate.net

The binding of the ligand causes shifts in the chemical environment of many amino acid residues surrounding the pocket. nih.gov Notably, the most significant changes are observed in the β-sheet that forms the critical interface for interaction with ARNT. nih.govresearchgate.net Antagonist binding has been shown to displace key residues, such as M252, from within the PAS-B pocket toward the ARNT subunit, which weakens the heterodimerization interface. biorxiv.orgbiorxiv.org These ligand-induced conformational rearrangements propagate through the protein structure, ultimately destabilizing the protein-protein interaction necessary for function. nih.govplos.org

Structural Basis of Ligand Binding in the PAS-B Cavity

The internal cavity of the HIF-2α PAS-B domain is sequestered from the bulk solvent and is primarily hydrophobic, but also contains some polar residues. researchgate.netnih.gov The crystal structure of inhibitors in complex with the HIF-2α PAS-B domain reveals how these small molecules fit within this buried pocket. researchgate.netpnas.org

Transcriptional and Non Transcriptional Roles of Hif 2α

HIF-2α Specificity in Target Gene Activation

The specificity of HIF-2α in activating a particular set of genes is a complex process that goes beyond simple DNA binding. While both HIF-1α and HIF-2α recognize the same core DNA sequence, other factors dictate which genes are ultimately activated. nih.govnih.gov

HIF-2α, in a heterodimeric complex with the aryl hydrocarbon receptor nuclear translocator (ARNT), binds to specific DNA sequences known as hypoxia response elements (HREs) located in the promoter or enhancer regions of its target genes. mdpi.commolbiolcell.org The core consensus sequence for HREs is typically 5'-RCGTG-3'. mdpi.comhaematologica.org However, the presence of this core sequence alone is not sufficient to confer a hypoxic response. haematologica.org

The location of these binding sites can also influence specificity. Studies have shown that HIF-1α-bound HREs are often found near the promoter regions of genes, whereas HIF-2α binding sites are more frequently located in distal enhancer regions, sometimes thousands of base pairs away from the transcription start site. mdpi.commdpi.com For some genes, like erythropoietin (EPO), both distal and proximal HREs cooperate to regulate its expression in an organ-specific manner. mdpi.comhaematologica.org Chromatin immunoprecipitation (ChIP) experiments have confirmed that while HIF-2α does not activate certain HIF-1α-specific genes like phosphoglycerate kinase (PGK), it can still bind to their HREs in vivo, suggesting that DNA binding is not the sole determinant of transcriptional activation. nih.govmolbiolcell.org

Despite recognizing the same HRE sequence, HIF-1α and HIF-2α regulate both shared and unique sets of target genes. nih.govaacrjournals.org This specificity is largely conferred by the N-terminal transactivation domain (N-TAD) of the HIF-α subunits. nih.govmolbiolcell.org Domain-swapping experiments have demonstrated that replacing the N-TAD of HIF-2α with that of HIF-1α is enough to switch its target gene specificity. nih.govmolbiolcell.org This suggests that the N-TAD interacts with different transcriptional co-factors to drive the expression of specific gene sets. nih.govmolbiolcell.org

Several mechanisms contribute to this differential gene expression:

Temporal Regulation: HIF-1α is typically stabilized rapidly in response to acute hypoxia (0-2% O₂), activating genes for immediate adaptation. In contrast, HIF-2α appears to be more involved in the response to chronic or prolonged hypoxia (2-5% O₂), controlling genes for long-term adaptation. mdpi.com

Co-factor Interaction: HIF-2α cooperates with different sets of transcription factors to activate its targets. For example, Ets family transcription factors, such as Elk-1, and Upstream Stimulatory Factor-2 (USF2) have been shown to specifically cooperate with HIF-2α to induce genes like EPO, CITED-2, and PAI-1. nih.govnih.govplos.org

Post-translational Modifications: Acetylation of HIF-2α by the co-activator CBP has been shown to augment its signaling, a process that can be reversed by the deacetylase SIRT1. nih.gov

The table below summarizes the differential regulation of select gene categories by HIF-1α and HIF-2α.

| Gene Category | Primarily HIF-1α Regulated | Primarily HIF-2α Regulated | Regulated by Both |

| Glycolysis | PGK, LDHA, CA IX nih.govnih.gov | GLUT1 nih.govmolbiolcell.org | |

| Erythropoiesis/Iron | EPO, Transferrin nih.govnih.govjci.org | ||

| Cell Proliferation | Cyclin D1, TGF-α nih.gov | ||

| Apoptosis | BNIP3 nih.gov | ||

| Angiogenesis | VEGF, ADM nih.govmolbiolcell.org | ||

| Stem Cell Factors | Oct-4 nih.gov |

Hypoxia Response Elements (HREs)

Key Transcriptional Targets of HIF-2α

HIF-2α regulates a wide array of genes involved in critical biological processes. Its target genes are particularly important in vascular development, red blood cell production, and cell growth. nih.govamegroups.org

HIF-2α is a master regulator of angiogenesis, the formation of new blood vessels. amegroups.org It directly upregulates genes that encode for nearly all steps of the angiogenic process. amegroups.org

Vascular Endothelial Growth Factor (VEGF): This is a potent angiogenic factor, and both HIF-1α and HIF-2α can induce its expression. nih.govmolbiolcell.org HIF-2α-mediated upregulation of VEGF is crucial for the development of the circulatory system and for stimulating surfactant production in the lungs. nih.gov

Erythropoietin (EPO): While also a key erythropoiesis-related gene, EPO can act as an angiogenic factor. HIF-2α is the primary regulator of EPO gene expression in response to hypoxia. nih.govpnas.org

Glucose Transporter 1 (GLUT1): This gene, involved in cellular glucose transport, is a target of both HIF-1α and HIF-2α. nih.govmolbiolcell.org Increased glucose uptake is essential to fuel the metabolic demands of proliferating endothelial cells during angiogenesis.

Other Angiogenic Factors: HIF-2α also regulates other important players in vascular development, including angiopoietin 2 (Ang2) and the Notch ligand Delta-like 4 (Dll4), which are critical for vascular remodeling and maturation. jci.org

Erythropoiesis, the production of red blood cells, is fundamentally regulated by the HIF-2α pathway in response to systemic oxygen levels. annualreviews.org

Erythropoietin (EPO): HIF-2α is the dominant HIF-α isoform controlling EPO production in the kidney and liver of adults. nih.govjci.orgpnas.org Under hypoxic conditions, HIF-2α stabilization in renal interstitial cells leads to a significant increase in EPO gene transcription, stimulating the bone marrow to produce more red blood cells. haematologica.organnualreviews.org Gain-of-function mutations in the HIF2A gene are associated with familial erythrocytosis, a condition characterized by elevated red blood cell mass. annualreviews.orghaematologica.org

Iron Metabolism Genes: Effective erythropoiesis requires a steady supply of iron. HIF-2α also regulates genes involved in iron transport, such as transferrin (Trf), ensuring that the necessary components for hemoglobin synthesis are available. nih.gov

HIF-2α plays a significant, though sometimes context-dependent, role in cell proliferation and survival, particularly in cancer. nih.govdovepress.com

Cyclin D1: This protein is a key regulator of the cell cycle. HIF-2α can directly activate the Cyclin D1 gene, promoting cell cycle progression and proliferation. nih.govspandidos-publications.com

Transforming Growth Factor-alpha (TGF-α): This is another pro-proliferative factor whose expression is upregulated by HIF-2α. nih.gov

c-Myc: Unlike HIF-1α, which tends to antagonize the activity of the c-Myc oncogene, HIF-2α can enhance c-Myc-mediated expression of genes that promote cell cycle progression, such as Cyclin D2 and E2F1. nih.gov

Oct-4 (POU5F1): HIF-2α can induce the expression of this transcription factor, which is critical for maintaining stem cell self-renewal and has been linked to "stemness" properties in cancer cells. nih.govspandidos-publications.com

Survival Genes: In some contexts, HIF-2α can promote cell survival by upregulating anti-apoptotic genes or down-regulating pro-apoptotic genes. For example, HIF-2α has been shown to regulate the expression of survivin and may repress the pro-apoptotic gene BNIP3 in certain cell types. nih.govspandidos-publications.com

The table below lists some of the key transcriptional targets of HIF-2α discussed.

| Target Gene | Function | Primary Biological Process |

| VEGF | Stimulates endothelial cell growth and differentiation | Angiogenesis |

| EPO | Stimulates red blood cell production | Erythropoiesis, Angiogenesis |

| GLUT1 | Facilitates glucose transport into cells | Metabolism, Angiogenesis |

| Cyclin D1 | Promotes cell cycle progression | Cell Proliferation |

| TGF-α | Stimulates cell growth and proliferation | Cell Proliferation |

| Oct-4 | Transcription factor for stem cell self-renewal | Cell Proliferation, Stem Cell Maintenance |

| c-Myc (enhanced activity) | Regulates genes for cell growth and proliferation | Cell Proliferation |

Metabolism-Related Genes (e.g., Lipid Metabolism, Amino Acid Metabolism)

HIF-2α plays a significant, though distinct from HIF-1α, role in reprogramming cellular metabolism under hypoxic conditions. Unlike HIF-1α, which is a master regulator of glycolysis, HIF-2α has a more pronounced influence on lipid and amino acid metabolism. mdpi.com

In the realm of lipid metabolism , HIF-2α's role is complex and appears to be context-dependent. In some settings, it promotes the accumulation of lipid droplets. nih.gov For instance, HIF-2α can transcriptionally upregulate Perilipin 2 (PLIN2), a protein that coats lipid droplets and promotes their storage. mdpi.comnih.gov It can also suppress fatty acid β-oxidation by downregulating key enzymes like carnitine palmitoyltransferase 1A (CPT1A), which is essential for transporting fatty acids into the mitochondria for breakdown. mdpi.comnih.gov However, other studies indicate that HIF-2α can also decrease lipid synthesis by suppressing critical lipogenic enzymes such as fatty acid synthase (FASN). mdpi.com In the context of clear cell renal cell carcinoma (ccRCC), a disease often characterized by VHL mutations leading to HIF-2α accumulation, a notable feature is the buildup of lipid droplets. nih.gov Research suggests that the VHL-HIF-2α axis regulates lipid metabolism in ccRCC. nih.gov

Regarding amino acid metabolism , HIF-2α has been shown to regulate the expression of genes involved in the transport and metabolism of branched-chain amino acids (BCAAs). nih.gov In glioblastoma cells under hypoxic conditions, both HIF-1α and HIF-2α contribute to the upregulation of the BCAA transporter LAT1. nih.gov Furthermore, HIF-2α can activate the mTORC1 pathway, a key regulator of cell growth and proliferation, by upregulating the expression of the amino acid carrier SLC7A5. nih.gov This link between HIF-2α and amino acid transport highlights its role in providing the necessary building blocks for cell growth in challenging microenvironments. nih.gov In situations of impaired glycolysis, a compensatory increase in amino acid catabolism has been observed, associated with elevated HIF-2α levels. biorxiv.org

Table 1: HIF-2α Regulation of Metabolism-Related Genes

| Metabolic Pathway | Gene | Regulation by HIF-2α | Function of Gene Product | Reference |

|---|---|---|---|---|

| Lipid Metabolism | PLIN2 (Perilipin 2) | Upregulation | Lipid droplet storage | mdpi.comnih.gov |

| Lipid Metabolism | CPT1A (Carnitine Palmitoyltransferase 1A) | Downregulation | Fatty acid transport into mitochondria | mdpi.comnih.gov |

| Lipid Metabolism | FASN (Fatty Acid Synthase) | Suppression | Fatty acid synthesis | mdpi.com |

| Amino Acid Metabolism | LAT1 (L-type Amino Acid Transporter 1) | Upregulation | Branched-chain amino acid transport | nih.gov |

| Amino Acid Metabolism | SLC7A5 | Upregulation | Amino acid transport, mTORC1 activation | nih.gov |

| Amino Acid Metabolism | BCAT1 (Branched-chain Amino Acid Transaminase 1) | Upregulation (shared with HIF-1α) | Branched-chain amino acid metabolism | nih.gov |

Genes Associated with Metastasis and Invasion (e.g., MMPs, CXCR4, LOX, TWIST1)

HIF-2α is a significant driver of tumor progression by transcriptionally activating a suite of genes that facilitate metastasis and invasion. nih.govjci.org These genes are involved in breaking down the extracellular matrix (ECM), promoting cell motility, and enabling cancer cells to spread to distant sites.

Key targets of HIF-2α in this process include:

Matrix Metalloproteinases (MMPs) : These enzymes are crucial for degrading the ECM, a key step in invasion. jci.org

CXCR4 : This chemokine receptor, when activated by its ligand SDF-1, is implicated in cell motility and the homing of cancer cells to metastatic sites. jci.orgresearchgate.net Studies in papillary thyroid carcinoma have shown a significant correlation between high expression of HIF-2α and CXCR4 with lymph node metastasis. nih.gov

Lysyl Oxidase (LOX) : This enzyme is involved in the cross-linking of collagen and elastin (B1584352) in the ECM, which can promote invasion and the formation of a pre-metastatic niche. jci.orgresearchgate.net

TWIST1 : A critical epithelial-to-mesenchymal transition (EMT) transcription factor, TWIST1 is a direct target of HIF-2α. nih.govjci.org The activation of TWIST by HIF-2α can promote the invasion and metastasis of tumor cells. nih.gov In papillary thyroid carcinoma, a strong correlation exists between the expression of HIF-2α, TWIST, and CXCR4, and the presence of lymph node metastasis. nih.gov

While both HIF-1α and HIF-2α can regulate some of these genes, there is evidence for isoform-specific roles. For instance, in some contexts, HIF-2α is the primary driver of TWIST2 and WDR5 expression, which promote a mesenchymal gene expression program. frontiersin.org

Table 2: HIF-2α Regulation of Metastasis and Invasion-Associated Genes

| Gene | Function | Regulation by HIF-2α | Reference |

|---|---|---|---|

| MMPs (Matrix Metalloproteinases) | Extracellular matrix degradation | Upregulation | jci.org |

| CXCR4 (C-X-C Motif Chemokine Receptor 4) | Cell motility and homing | Upregulation | nih.govjci.org |

| LOX (Lysyl Oxidase) | Extracellular matrix remodeling, pre-metastatic niche formation | Upregulation | jci.orgresearchgate.net |

| TWIST1 | Epithelial-to-mesenchymal transition (EMT) | Upregulation | nih.govjci.org |

Genes Related to Stemness (e.g., Oct4, Nanog, Sox2)

A growing body of evidence implicates HIF-2α in the maintenance of cancer stem cell (CSC) properties and the regulation of pluripotency-associated genes. nih.gov This function is critical for tumor initiation, self-renewal, and resistance to therapy.

HIF-2α directly regulates the expression of key embryonic stem cell transcription factors, including:

Oct4 (Octamer-binding transcription factor 4) : Identified as a HIF-2α-specific target gene, Oct4 is essential for maintaining an undifferentiated state. nih.gov HIF-2α can regulate stem cell function through the activation of Oct4. nih.gov

Nanog : HIF-2α binds directly to the proximal promoter of the NANOG gene in human embryonic stem cells (hESCs) under hypoxic conditions, inducing its expression. researchgate.netplos.org This interaction is crucial for maintaining stemness. plos.orgscispace.com

Sox2 (SRY-box transcription factor 2) : Similar to Oct4 and Nanog, HIF-2α can directly bind to the promoter of SOX2 in hESCs in hypoxic environments. researchgate.netplos.org The cooperation of HIF-2α with Nanog and Sox2 is important for regulating self-renewal in cancer stem cells. aacrjournals.org

Research has shown that in certain cancer stem cells, there is a high expression of HIF-2α, Nanog, and Sox2, while HIF-1α levels remain low. scispace.comaacrjournals.org This suggests a specific role for the HIF-2α-stemness gene axis in maintaining the CSC phenotype. aacrjournals.org

Table 3: HIF-2α Regulation of Stemness-Related Genes

| Gene | Function | Regulation by HIF-2α | Reference |

|---|---|---|---|

| Oct4 (POU5F1) | Maintenance of pluripotency and self-renewal | Upregulation (Direct Target) | nih.gov |

| Nanog | Maintenance of pluripotency and self-renewal | Upregulation (Direct Promoter Binding) | researchgate.netplos.orgscispace.com |

| Sox2 | Maintenance of pluripotency and self-renewal | Upregulation (Direct Promoter Binding) | researchgate.netplos.orgaacrjournals.org |

Non-Transcriptional Activities and Interactions

Beyond its role as a direct regulator of gene transcription, HIF-2α engages in protein-protein interactions that modulate crucial signaling pathways, influencing cell fate decisions independently of its DNA-binding activity. nih.gov

Interplay with c-Myc Pathway

The relationship between the HIF-α isoforms and the c-Myc oncoprotein is a prime example of their divergent functions. While HIF-1α often antagonizes c-Myc activity, leading to cell cycle arrest, HIF-2α can enhance c-Myc's transcriptional activity and promote proliferation. nih.govnih.govcapes.gov.br

This enhancement of c-Myc function by HIF-2α is achieved through several non-transcriptional mechanisms. HIF-2α has been shown to stabilize the interaction between c-Myc and its binding partners, such as Max and Sp1, thereby promoting the DNA binding of the c-Myc complex to its target gene promoters. oncotarget.com This leads to increased expression of c-Myc target genes involved in cell cycle progression, such as Cyclin D2 and E2F1. nih.govnih.gov This cooperative relationship is particularly important in the context of certain cancers, like VHL-deficient renal cell carcinoma, where HIF-2α is a key driver of tumorigenesis. nih.govdovepress.com In some cellular contexts, HIF-2α can also interact with β-catenin, and this complex can influence the expression of c-Myc. aacrjournals.org

Modulation of Notch Signaling

The crosstalk between the HIF and Notch signaling pathways is complex and bidirectional, with HIF-2α playing a significant role. Notch signaling can transcriptionally upregulate the expression of HIF-2α, sometimes leading to a "HIF1α-to-HIF2α switch." nih.govnih.gov This switch can alter the cellular response to hypoxia.

Conversely, HIF-2α can modulate Notch signaling activity. In breast cancer cells, HIF-2α has been shown to promote a stem-like phenotype by activating the Notch pathway. nih.gov Furthermore, HIF-1α and HIF-2α can synergize with the Notch co-activator MAML1 to potentiate Notch activity. nih.gov While some interactions are transcriptional, non-transcriptional mechanisms are also at play. For instance, factor inhibiting HIF (FIH-1), an asparaginyl hydroxylase, targets both HIF-α subunits and the Notch intracellular domain (NICD), suggesting a direct, competitive interaction for this modifying enzyme. nih.gov

Influence on Cell Cycle Progression

The differential effects of HIF-1α and HIF-2α are starkly illustrated in their influence on cell cycle progression. While HIF-1α is generally associated with cell cycle arrest, HIF-2α often promotes cell proliferation. nih.govnih.gov

HIF-2α promotes cell cycle progression primarily through its enhancement of c-Myc activity, leading to the upregulation of pro-proliferative genes like Cyclin D1 and the downregulation of cyclin-dependent kinase inhibitors. jci.orgnih.govmdpi.com In renal cell carcinoma, HIF-2α is known to induce Cyclin D1 expression. mdpi.com The treatment of these cells with a specific HIF-2α inhibitor has confirmed that the cell cycle is a major pathway controlled by this isoform. mdpi.com In contrast to HIF-1α's direct inhibitory effects on the DNA replication machinery, HIF-2α's pro-proliferative role appears to be more reliant on its interactions with other key cell cycle regulators like c-Myc. nih.govphysiology.org

Role of Hif 2α in Pathophysiological Processes Pre Clinical Focus

HIF-2α as a Driver in VHL-Deficient Clear Cell Renal Cell Carcinoma (ccRCC) Models

Clear cell renal cell carcinoma, the most common form of kidney cancer, is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. mdpi.comfrontiersin.org This genetic alteration is a critical initiating event that leads to the stabilization and accumulation of HIF-α subunits, most notably HIF-2α. frontiersin.orgresearchgate.net Preclinical models have been instrumental in dissecting the downstream consequences of this event, establishing HIF-2α as a primary oncogenic driver in ccRCC. jkcvhl.comnih.gov

VHL Gene Inactivation and Constitutive HIF-2α Activation

Under normal oxygen conditions (normoxia), the VHL protein (pVHL) acts as the substrate recognition component of an E3 ubiquitin ligase complex. oncotarget.comnih.gov This complex targets the HIF-α subunits for proteasomal degradation, keeping their levels low. researchgate.net However, in the majority of ccRCC cases, the VHL gene is inactivated through mutations or epigenetic silencing. mdpi.comoncotarget.com This loss of pVHL function prevents the degradation of HIF-α subunits, leading to their constitutive activation even in the presence of normal oxygen levels, a state often referred to as "pseudohypoxia". mdpi.comfrontiersin.org

While both HIF-1α and HIF-2α are stabilized, multiple lines of evidence from preclinical ccRCC models point to HIF-2α as the key oncogenic driver. frontiersin.orgnih.gov Many VHL-deficient ccRCC cell lines selectively express HIF-2α, and the forced expression of HIF-2α, but not HIF-1α, is sufficient to override the tumor-suppressive functions of pVHL in xenograft models. jkcvhl.comnih.gov In fact, HIF-1α may even act as a tumor suppressor in this context. frontiersin.orgresearchgate.net The stabilization of HIF-2α leads to the formation of a heterodimer with HIF-1β, which then translocates to the nucleus and activates the transcription of a host of target genes involved in cancer progression. mdpi.com

Impact on Tumor Growth and Angiogenesis in ccRCC Models

The constitutive activation of HIF-2α in ccRCC models has a profound impact on tumor growth and the formation of new blood vessels (angiogenesis). HIF-2α drives the expression of genes that promote cell proliferation, survival, and metabolic reprogramming. mdpi.comjkcvhl.com One of the most critical target genes of HIF-2α in this context is the vascular endothelial growth factor (VEGF). frontiersin.orgjkcvhl.com Increased VEGF secretion by tumor cells stimulates the formation of a dense network of blood vessels, which is a hallmark of ccRCC. mdpi.comfrontiersin.org This enhanced vascularization supplies the tumor with essential nutrients and oxygen, facilitating its growth and metastatic potential. mdpi.com

Preclinical studies using VHL-deficient ccRCC cell lines have demonstrated that the genetic or pharmacological inhibition of HIF-2α impairs their ability to form tumors in mouse models. nih.govnih.gov For instance, in xenograft models using 786-O ccRCC cells, which are VHL-deficient and express high levels of HIF-2α, inhibition of HIF-2α leads to a significant reduction in tumor growth. nih.govnih.gov This anti-tumor effect is often associated with decreased angiogenesis within the tumor. frontiersin.org The table below summarizes key findings from preclinical studies on the impact of HIF-2α in ccRCC models.

| Model System | Key Findings | Reference(s) |

| VHL-deficient ccRCC cell lines (e.g., 786-O, A498) | HIF-2α is essential for tumor formation in xenograft models. Inhibition of HIF-2α suppresses tumor growth. | nih.govnih.gov |

| Nude mouse xenograft models | Overexpression of HIF-2α, but not HIF-1α, overrides the tumor suppressor activity of pVHL. | jkcvhl.comnih.gov |

| Genetically engineered mouse models (VHL inactivation in renal tissue) | HIF-2α is necessary and sufficient for much of the observed pathology. | nih.gov |

| 786-O xenografts | HIF-2α overexpression increases tumor growth rates and is associated with changes in tumor metabolism. | nih.gov |

Involvement in Other Pre-clinical Tumor Models

The role of HIF-2α is not limited to ccRCC. Preclinical studies have implicated HIF-2α in the pathophysiology of other cancers, including neuroendocrine tumors and lung cancer.

Neuroendocrine Tumors (Pre-clinical relevance of Tricarboxylic Acid Cycle disruptions)

In certain neuroendocrine tumors, such as pheochromocytomas and paragangliomas (PPGLs), a state of pseudohypoxia can arise from mutations in genes encoding enzymes of the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov These include mutations in succinate (B1194679) dehydrogenase (SDH), fumarate (B1241708) hydratase (FH), and malate (B86768) dehydrogenase 2 (MDH2). frontiersin.orgnih.gov

The loss-of-function mutations in these TCA cycle enzymes lead to the accumulation of their respective substrates: succinate, fumarate, and malate. frontiersin.org These oncometabolites can competitively inhibit α-ketoglutarate-dependent dioxygenases, including the prolyl hydroxylases (PHDs) that are responsible for marking HIF-α for degradation. frontiersin.org This inhibition of PHDs leads to the stabilization of HIF-α subunits, particularly HIF-2α, under normoxic conditions. frontiersin.orgnih.gov This stabilized HIF-2α then drives a transcriptional program that promotes tumorigenesis. nih.gov Preclinical models for these tumors are challenging to develop, but studies on available cell lines and patient-derived tissues have supported the central role of the HIF-2α pathway in these malignancies. endocrine-abstracts.org

| Tumor Type | Genetic Alteration | Consequence | Reference(s) |

| Pheochromocytoma/Paraganglioma | Mutations in SDHx, FH, MDH2 | Accumulation of succinate, fumarate; inhibition of PHDs; stabilization of HIF-2α | frontiersin.orgnih.gov |

Lung Cancer Models (e.g., Non-Small Cell Lung Cancer, Lewis Lung Carcinoma)

The role of HIF-2α in lung cancer is complex, with preclinical studies presenting a nuanced picture. In some models, HIF-2α appears to promote tumor progression. For instance, in Lewis lung carcinoma models, inhibition of HIF-2α has been shown to reduce tumor growth. researchgate.netmdpi.com In non-small cell lung cancer (NSCLC) cell lines, HIF-2α has been linked to increased proliferation and angiogenesis. spandidos-publications.com Overexpression of HIF-2α in certain NSCLC cells can promote an epithelial-mesenchymal transition, a process associated with increased cancer cell motility and invasion. mdpi.com

However, other preclinical evidence suggests a more complicated, and at times, tumor-suppressive role for HIF-2α. In a Kras-driven murine model of NSCLC, the deletion of Hif-2α unexpectedly resulted in an increased tumor burden. pnas.orgmit.edu This was correlated with the reduced expression of a candidate tumor suppressor gene, Scgb3a1. pnas.orgmit.edu This finding suggests that the therapeutic inhibition of HIF-2α in some contexts could paradoxically promote tumor growth by downregulating tumor suppressor genes. pnas.org These conflicting findings highlight the context-dependent nature of HIF-2α's function in lung cancer.

| Lung Cancer Model | HIF-2α Role | Key Findings | Reference(s) |

| Lewis Lung Carcinoma | Pro-tumorigenic | Inhibition of HIF-2α reduces tumor weight and vessel density. | researchgate.netmdpi.com |

| Non-Small Cell Lung Cancer (NSCLC) cell lines | Pro-tumorigenic | HIF-2α promotes proliferation and angiogenesis. | spandidos-publications.com |

| Kras-driven murine NSCLC model | Tumor-suppressive | Deletion of Hif-2α increases tumor burden and reduces expression of the tumor suppressor gene Scgb3a1. | pnas.orgmit.edu |

Glioblastoma (Pre-clinical studies in progress)

Hypoxia-inducible factor 2-alpha (HIF-2α) is emerging as a significant therapeutic target in glioblastoma (GBM), the most aggressive form of brain cancer. nih.govabcam.com Unlike HIF-1α, which is more broadly expressed, HIF-2α is selectively upregulated in glioma stem cells (GSCs), which are implicated in tumor recurrence and resistance to therapy. nih.gov This selective expression makes HIF-2α an appealing target, as it may spare normal neural progenitor cells. nih.gov

Preclinical research has demonstrated a correlation between increased HIF-2α expression and high-grade, aggressive gliomas that are resistant to treatment. nih.gov Experimental reduction of HIF-2α expression has been shown to mitigate the malignant characteristics of glioma cells and improve survival in animal models. nih.gov In vitro studies have highlighted the role of HIF-2α in the biology of GSCs. nih.gov For instance, silencing of the HIF-2α gene has been found to disrupt the phenotype of glioblastoma stem cells. abcam.com Furthermore, HIF-2α is believed to play a role in cell division and resistance to chemotherapy by regulating the expression of class III β-tubulin, which is involved in microtubule dynamics. nih.gov

Recent studies are also exploring the synergistic roles of HIF-1α and HIF-2α in glioblastoma. Under hypoxic conditions, both factors are highly expressed and work together to promote the expression of Insulin-like Growth Factor 1 Receptor (IGF1R). frontiersin.org This, in turn, activates downstream signaling pathways like PI3K/AKT, which promotes cell proliferation and inhibits apoptosis, thereby increasing the tumor's malignancy. frontiersin.org Knocking out both HIF-1α and HIF-2α simultaneously in GBM cells under hypoxic conditions led to the highest rates of apoptosis and LDH release, along with a significant decrease in the levels of IGF1R and its downstream effectors. frontiersin.org

The development of specific HIF-2α inhibitors, such as PT2385 and PT2977, has provided a new avenue for therapeutic intervention. nih.govthno.org These inhibitors work by disrupting the dimerization of HIF-2α with its partner ARNT, thereby blocking its transcriptional activity. ersnet.org Preclinical studies with these inhibitors have shown promise, and clinical trials are underway to evaluate their efficacy in patients with recurrent GBM. nih.govthno.org

Hepatocellular Carcinoma Models

In preclinical models of hepatocellular carcinoma (HCC), HIF-2α has been identified as a key factor in tumor progression and response to treatment. jci.orgfrontiersin.org Studies using mouse models have shown that myeloid-specific deletion of HIF-2α leads to reduced infiltration of tumor-associated macrophages (TAMs) in HCC lesions. jci.org This reduction in TAMs is associated with decreased tumor cell proliferation and slower tumor progression. jci.org The mechanism behind this involves the regulation of macrophage migration by HIF-2α, specifically through its control of the expression of the cytokine receptor M-CSFR and the chemokine receptor CXCR4. jci.org

Furthermore, in a mouse model of non-alcoholic fatty liver disease (NAFLD)-associated HCC, HIF-2α was found to be elevated and associated with survival. nih.gov Under hypoxic conditions, the upregulation of HIF-2α was accompanied by lipid accumulation and activation of the PI3K-AKT-mTOR pathway. nih.gov Knockdown of HIF-2α in steatotic HCC cells ameliorated triglyceride accumulation and steatosis, and reduced malignant behaviors in a hypoxic environment. nih.gov Conversely, treatment with an mTOR agonist restored these malignant characteristics. nih.gov In STAM mice, a model for NAFLD-HCC, treatment with an mTOR inhibitor abrogated tumor progression under hypoxic conditions, resulting in lower triglycerides and less steatosis. nih.gov These findings suggest that in a hypoxic microenvironment, HIF-2α promotes the progression of steatotic HCC by activating lipid synthesis through the PI3K-AKT-mTOR pathway. nih.gov

Studies investigating local ablation therapies for HCC have also highlighted the role of HIF-2α. Following high-intensity focused ultrasound (HIFU) ablation in a xenograft model, the protein and mRNA levels of HIF-1α and HIF-2α were significantly increased in the residual tumor tissues. frontiersin.org This increase was also observed for VEGF-A and EphA2, and was associated with increased microvascular density. frontiersin.org This suggests that HIF-1α and HIF-2α promote angiogenesis and residual recurrence of HCC after HIFU ablation via the VEGFA/EphA2 pathway. frontiersin.org

Interestingly, the role of HIF-2α in HCC can be complex and context-dependent. While some studies point to its pro-tumorigenic role, others have shown that HIF-2α can also induce apoptosis. For example, in CCL4-injected liver injury and fibrosis mouse models, an induction of HIF-2α was observed. researchgate.net Hepatocyte-specific deletion of HIF-2α in these models attenuated stellate cell activation and fibrosis by reducing hepatocyte apoptosis. researchgate.net This suggests a direct role for hepatocyte HIF-2α in promoting liver fibrosis by inducing apoptosis. researchgate.net

Breast Carcinomas (Tumor-associated macrophages)

In the context of breast carcinoma, HIF-2α plays a significant role, particularly within tumor-associated macrophages (TAMs). mdpi.commdpi.com The hypoxic microenvironment of breast tumors leads to the upregulation of both HIF-1α and HIF-2α in TAMs. mdpi.comnih.gov Specifically, HIF-2α accumulation in TAMs from breast cancer patients has been correlated with high microvessel density and higher tumor grade. mdpi.commdpi.com

Preclinical studies have provided further insights into the multifaceted role of HIF-2α in TAMs. In murine models of hepatocellular and colitis-associated colon carcinoma, a deficiency in macrophage HIF-2α was found to regulate the recruitment of tumor macrophages. mdpi.com This effect was suggested to be due to the regulation of Csf1 and Cxcr4 mRNA expression. mdpi.com However, the role of HIF-2α in breast cancer appears to be more complex. While some human studies link TAM HIF-2α to increased vessel density, research in mice with myeloid-specific HIF-2α deficiency showed that these mice had breast tumors with increased microvessel density but lower oxygen tension, indicating that vessel density does not always equate to vessel perfusion. mdpi.com In another breast tumor model, macrophage HIF-2α was found to drive the expression of the tumor suppressor Spint1, which inhibits the in vitro growth of breast cancer cells. mdpi.com Furthermore, myeloid HIF-2α deficiency resulted in faster growth of orthotopic breast tumors. mdpi.com

Conversely, HIF-2α in hypoxic TAMs can also contribute to tumor-suppressive functions. It has been reported that under the regulation of HIF-2α, hypoxic TAMs produce high levels of sVEGFR-1, which can neutralize the activity of VEGF and reduce tumor angiogenesis. frontiersin.org This highlights the antagonistic effects that HIF-1α and HIF-2α can have on angiogenesis within the tumor microenvironment. frontiersin.org

The expression of HIF-2α is not limited to TAMs; it is also found in breast tumor cells themselves. Meta-analysis of primary breast tumors has shown that HIF-2α expression is higher in HER2-overexpressing samples compared to other subtypes. mdpi.com In patients with HER2-positive breast cancer, higher HIF-2α expression was associated with a worse prognosis. mdpi.com

Role in Non-Oncologic Pre-clinical Models

Pulmonary Arterial Hypertension (PAH) Models

Preclinical studies have firmly established the critical role of Hypoxia-Inducible Factor-2α (HIF-2α) in the pathogenesis of Pulmonary Arterial Hypertension (PAH). ersnet.orgfrontiersin.org Animal models have demonstrated that HIF-2α is significantly involved in pulmonary vascular remodeling, a key feature of PAH. frontiersin.orgeurekalert.org Compared to HIF-1α, HIF-2α appears to have a more substantial impact on the development of PAH. frontiersin.org

In various rodent models of PAH, including the Sugen 5416/hypoxia-induced and monocrotaline-induced models, as well as in mice with endothelial-specific deletion of Egln1 (which develop severe PAH), HIF-2α and its downstream targets are activated. nih.govahajournals.org The activation of HIF-2α in pulmonary arterial endothelial cells (PAECs) is considered a crucial step in the disease process. frontiersin.orgresearchgate.net Mice with a heterozygous knockout of the Hif2a gene show protection against the development of PAH when exposed to chronic hypoxia. frontiersin.org

The therapeutic potential of targeting HIF-2α has been explored in several preclinical studies using specific inhibitors. For instance, the HIF-2α inhibitor PT2567 has been shown to reduce pulmonary vascular hemodynamics and remodeling in both prevention and intervention models of Sugen/hypoxia-induced PH in rats. ersnet.org Similarly, another inhibitor, C76, demonstrated efficacy in reducing the severity of PH in rats by lowering hemodynamic parameters. frontiersin.orgnih.gov Pharmacological inhibition of HIF-2α has been found to normalize HIF-2α signaling, reduce right ventricular systolic pressure, and prevent severe pulmonary vascular remodeling and right heart failure in multiple rodent models of PAH. nih.govahajournals.org These findings suggest that targeting HIF-2α could be a novel therapeutic strategy for PAH. ersnet.orgeurekalert.orgfrontiersin.org

| Preclinical PAH Model | Key Findings Related to HIF-2α | Reference(s) |

| Sugen/hypoxia-induced rats | HIF-2α inhibitors (PT7567, C76, PT2567) reduced hemodynamic parameters and pulmonary vascular remodeling. | ersnet.orgfrontiersin.orgfrontiersin.org |

| Monocrotaline-exposed rodents | PT2567 reduced the impact on cardiovascular hemodynamics and improved survival. | ersnet.org |

| Egln1Tie2Cre mice (severe PAH) | Pharmacological inhibition of HIF-2α reversed established PAH, inhibited vascular remodeling and right heart failure, and promoted survival. | nih.govahajournals.org |

| Hif2a+/- mice | Alleviated pathological symptoms of PAH, including reduced right ventricular pressure and vascular remodeling. | frontiersin.org |

| Mice with Hif2a gain-of-function mutation | Develop severe pulmonary hypertension. | nih.gov |

Erythrocytosis Models

Preclinical models have been instrumental in elucidating the central role of HIF-2α in the regulation of erythropoiesis and the pathophysiology of erythrocytosis. ashpublications.orgnih.gov It is now well-established that HIF-2α is the primary regulator of erythropoietin (EPO) synthesis in both the kidney and the liver in adult mice. nih.govsah.org.ar Genetic studies in mice have provided compelling evidence for this, showing that the overexpression of a non-degradable form of HIF-2α in hepatocytes leads to erythrocytosis, whereas the overexpression of HIF-1α does not. sah.org.ar

Mouse models have been developed to mimic human congenital erythrocytosis. For example, a mouse model for the G537W HIF-2α mutation (G536W in the mouse) demonstrated that mice heterozygous for the mutation developed erythrocytosis, which was even more pronounced in homozygous mice. nih.gov This mutation impairs the binding of HIF-2α to the von Hippel-Lindau (VHL) protein, leading to its stabilization and increased activity. nih.gov Similarly, mice with a conditional knockout of the Vhl gene in the liver exhibit erythrocytosis, and this condition is rescued by the concurrent deletion of the Hif2a gene, but not the Hif1a gene. nih.gov

The therapeutic potential of inhibiting HIF-2α in erythrocytosis has been demonstrated in preclinical studies. The use of a second-generation HIF-2α inhibitor, MK-6482, in mouse models of two types of congenital erythrocytosis (Chuvash erythrocytosis and erythrocytosis caused by an IRP1 mutation) successfully corrected the erythrocytosis and associated pulmonary hypertension. ashpublications.org This inhibitor also normalized the expression of genes regulated by HIF-2. ashpublications.org These findings highlight HIF-2α as a key therapeutic target for certain types of erythrocytosis. ashpublications.orgsah.org.ar

| Erythrocytosis Model | Key Findings Related to HIF-2α | Reference(s) |

| VhlR200W mice (Chuvash erythrocytosis model) | Oral administration of a HIF-2α inhibitor (MK-6482) corrected erythrocytosis and pulmonary hypertension. | ashpublications.org |

| Irp1 knockout mice | Oral administration of a HIF-2α inhibitor (MK-6482) corrected erythrocytosis and pulmonary hypertension. | ashpublications.org |

| G536W Hif2a knock-in mice | Mice heterozygous for the mutation develop erythrocytosis, which is accentuated in homozygous mice. | nih.gov |

| Conditional liver Vhl knockout mice | Erythrocytosis is rescued by concurrent deletion of Hif2a, but not Hif1a. | nih.gov |

| Mice with over-expression of non-degradable HIF-2α in hepatocytes | Develop erythrocytosis. | sah.org.ar |

Cardiac and Vascular Disorders (Pre-clinical context)

In the context of cardiac and vascular disorders, the role of HIF-2α is complex and appears to be dependent on the specific pathological condition and cell type. biorxiv.orgjci.org

In models of myocardial infarction (MI), HIF-2α has been shown to play a protective role. biorxiv.org Mice with a cardiac-specific deletion of HIF-2α exhibited increased mortality following MI, which was associated with enhanced cardiac vascular leakage, inflammation, and worsened cardiac function and remodeling. biorxiv.org This suggests that endothelial HIF-2α is crucial for maintaining microvascular barrier integrity in response to cardiac ischemia. biorxiv.org In human cardiac microvascular endothelial cells, the loss of HIF-2α led to diminished barrier function, increased cell death, and elevated expression of inflammatory markers like IL-6. biorxiv.org Interestingly, these detrimental effects could be reversed by overexpressing ARNT, the dimerization partner of HIF-2α. biorxiv.org This points to the HIF-2α/ARNT axis as a transcriptional repressor that protects the heart during MI. biorxiv.org

Conversely, in the context of pulmonary arterial hypertension (PAH), HIF-2α is pathogenic. researchgate.net Inhibition of HIF-2α has been shown to reverse right heart failure in rodent models of PAH. nih.govbiorxiv.org This highlights the opposing roles of HIF-2α in different cardiac pathologies.

Global loss of HIF-2α in mice leads to cardiac hypertrophy, impaired mitochondrial metabolism, and increased reactive oxygen species due to the loss of antioxidant enzymes. jci.org Furthermore, cardiomyocyte-specific loss of HIF-2α has been shown to increase ischemic damage. jci.org On the other hand, overexpression of HIF-2α in cardiomyocytes also results in dilated cardiomyopathy. jci.org

Role of HIF-2α in Inflammatory Disorders and Macrophage Function (Pre-clinical Focus)

Hypoxia-inducible factor 2-alpha (HIF-2α) is a critical transcription factor in the cellular response to oxygen deprivation and plays a significant, distinct role in modulating inflammation, particularly through its influence on macrophage function. nih.govnih.gov Macrophages, which accumulate in hypoxic and inflamed tissues such as tumors, atherosclerotic plaques, and wounds, are key players in the immune response. nih.gov Within these microenvironments, the functions of both HIF-1α and HIF-2α are pivotal, though they often have unique and sometimes opposing activities. nih.gov

Preclinical research using murine models has been instrumental in elucidating the specific functions of HIF-2α in innate immunity. Studies involving mice with a myeloid-specific deletion of HIF-2α (Hif2aΔ/Δ mice) have demonstrated that these animals are resistant to lipopolysaccharide (LPS)-induced endotoxemia and show a significantly diminished capacity to mount inflammatory responses to various irritants. nih.gov This suggests that HIF-2α is essential for a normal inflammatory response. Furthermore, HIF-2α directly governs the expression of proinflammatory cytokines and chemokines in activated macrophages, particularly under hypoxic conditions, thereby helping to sustain a highly inflammatory state. nih.gov Mice lacking HIF-2α in myeloid cells fail to produce adequate levels of key inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-12 (B1171171) (IL-12), and IL-1β in response to an LPS challenge. pkusz.edu.cn

In the context of tumor-associated macrophages (TAMs), high expression of HIF-2α is correlated with high-grade human tumors and poor patient prognosis. nih.govnih.gov In murine models of inflammation-associated cancers, such as hepatocellular carcinoma and colitis-associated colon carcinoma, the absence of HIF-2α in macrophages leads to reduced TAM infiltration, which is associated with decreased tumor cell proliferation and progression. nih.govnih.gov The mechanism for this involves HIF-2α's role in regulating macrophage migration through the modulation of the cytokine receptor M-CSFR and the chemokine receptor CXCR4. nih.govnih.gov Unlike HIF-1α, HIF-2α's regulation of inflammation does not appear to involve the control of nitric oxide (NO) production. pkusz.edu.cnfrontiersin.org

The differential regulation by cytokine stimuli further highlights the distinct roles of the HIF isoforms; HIF-1α is typically activated by Th1 cytokines, whereas HIF-2α is activated by Th2 cytokines. frontiersin.org This distinction is crucial in guiding macrophage functional phenotypes. frontiersin.org

Table 1: Preclinical Findings on the Role of HIF-2α in Macrophage Function

| Model/Condition | Key Finding Related to HIF-2α | Reference |

|---|---|---|

| Myeloid-specific HIF-2α knockout mice (Hif2aΔ/Δ) | Resistant to LPS-induced endotoxemia and display a marked inability to mount inflammatory responses. | nih.gov |

| Activated macrophages (in vitro) | Directly regulates the expression of proinflammatory cytokines and chemokines, such as TNF-α, IL-12, and IL-1β. | nih.govpkusz.edu.cn |